4-amino-5-phenyl-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-phenyl-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C8H8N4S It is known for its unique structure, which includes a triazole ring fused with a thiol group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-phenyl-1,2,4-triazole-3-thiol typically involves the reaction of potassium salt dithiocarbazinate with hydrazine hydrate in water. The reaction mixture is refluxed for several hours, during which the color changes to green, and hydrogen sulfide is evolved, resulting in a homogeneous solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up of reaction volumes and optimization of reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-phenyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution.
Coordination: Metal salts like nickel(II), copper(II), and zinc(II) are used to form coordination complexes.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Metal Complexes: Formed from coordination with metal ions.
Scientific Research Applications
4-amino-5-phenyl-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of corrosion inhibitors for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 4-amino-5-phenyl-1,2,4-triazole-3-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with metal ions, while the amino group can participate in hydrogen bonding and nucleophilic attacks. These interactions enable the compound to inhibit enzyme activity, form coordination complexes, and act as a corrosion inhibitor by adsorbing onto metal surfaces and preventing oxidation .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol: Similar structure with a pyridyl group instead of a phenyl group.
5-(4-pyridyl)-1,2,4-triazole-3-thiol: Lacks the amino group but has a similar triazole-thiol structure.
4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol: Contains a cyclohexyl group instead of a phenyl group.
Uniqueness
4-amino-5-phenyl-1,2,4-triazole-3-thiol is unique due to its combination of an amino group, a phenyl group, and a thiol group attached to the triazole ring. This unique structure allows it to participate in a wide range of chemical reactions and form diverse coordination complexes, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4-amino-5-phenyl-1,2,4-triazole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNHZPGPLNUEPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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